

"cross-referencing Rubidium-85 spectroscopic data with published values"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-85
Cat. No.: B076637

[Get Quote](#)

A Comparative Guide to Rubidium-85 Spectroscopic Data for Researchers

This guide provides a detailed comparison of spectroscopic data for **Rubidium-85** (^{85}Rb), cross-referencing experimental values with established published data. It is intended for researchers, scientists, and professionals in drug development who utilize atomic spectroscopy. The guide includes a summary of key quantitative data, a detailed experimental protocol for obtaining such data, and visualizations of the experimental workflow and data cross-referencing logic.

Data Presentation: Comparison of ^{85}Rb Spectroscopic Values

The following table summarizes key spectroscopic parameters for **Rubidium-85**, comparing experimentally determined values with those from reputable published sources. This allows for a quick and effective cross-validation of experimental results.

Spectroscopic Parameter	State / Transition	Published Value
Magnetic Dipole Hyperfine Constant (A)	$5^2S_{1,2}$	1.0119108130(20) GHz [1]
$5^2P_{1,2}$	120.527(56) MHz [1]	
$5^2P_{3,2}$	25.0020(99) MHz [1]	
$4D_{3,2}$	7.419(35) MHz [2]	
$nP_{1,2}$ (Rydberg)	1.443(31) GHz [3]	
Electric Quadrupole Hyperfine Constant (B)	$5^2P_{3,2}$	25.790(93) MHz [1]
$4D_{3,2}$	4.19(19) MHz [2]	
D ₁ Line Transition ($5^2S_{1,2} \rightarrow 5^2P_{1,2}$) Frequency	377.107 THz (approx.)	
D ₂ Line Transition ($5^2S_{1,2} \rightarrow 5^2P_{3,2}$) Frequency	384.230 406 373(14) THz [4]	
Ground State Hyperfine Splitting (F=3 vs F=2)	$5^2S_{1,2}$	3.035732439 GHz

Experimental Protocol: Doppler-Free Saturated Absorption Spectroscopy of Rubidium-85

This section outlines the methodology for obtaining high-resolution spectroscopic data of **Rubidium-85**, specifically focusing on the D₂ transition, using the technique of Doppler-free saturated absorption spectroscopy.[\[5\]](#)[\[6\]](#)

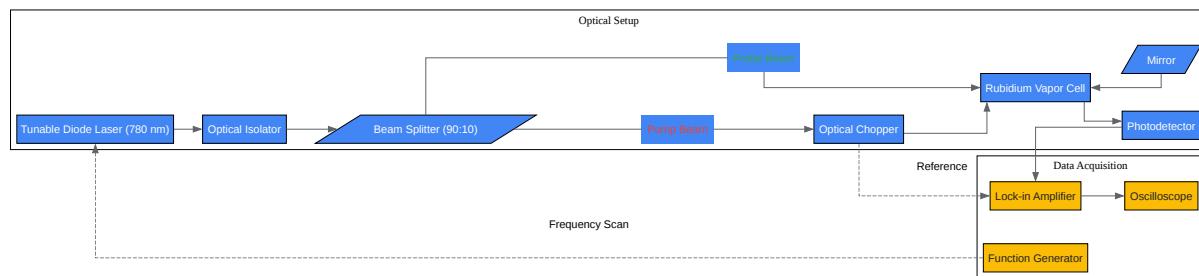
I. Objective

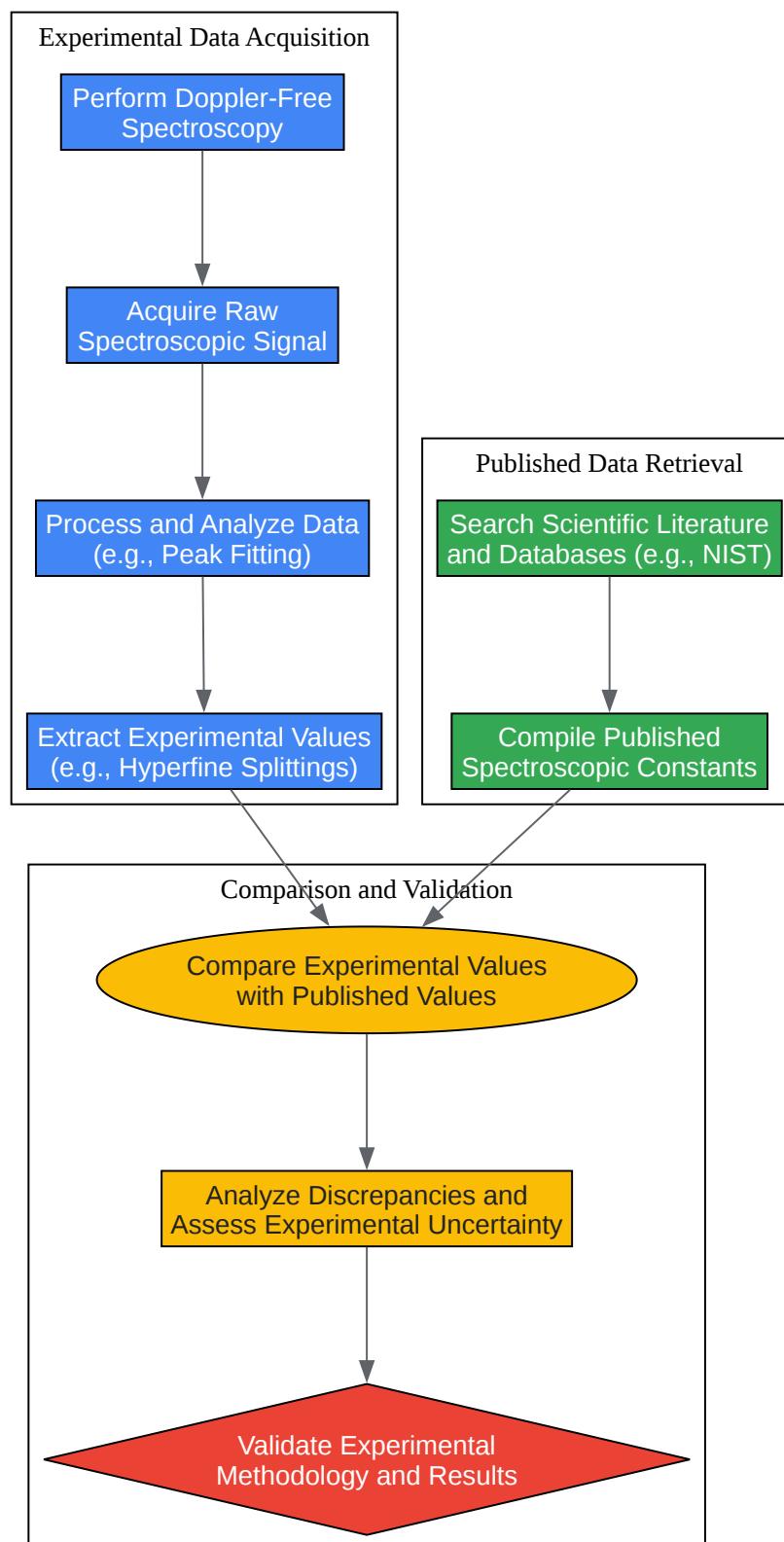
To resolve the hyperfine structure of the $5^2S_{1,2} \rightarrow 5^2P_{3,2}$ (D₂ line) transition in ⁸⁵Rb and accurately measure the frequency separations between the hyperfine peaks.

II. Materials and Equipment

- External Cavity Diode Laser (ECDL) tunable around 780 nm
- Rubidium vapor cell (natural abundance)
- Optical isolator
- Beam splitters (e.g., 90:10 and 50:50)
- Neutral density filters
- Mirrors
- Photodetector
- Oscilloscope
- Lock-in amplifier
- Function generator
- Chopper (for lock-in detection)

III. Experimental Setup and Procedure


- Laser Setup and Beam Preparation:
 - Set up the ECDL to lase at approximately 780 nm.
 - Pass the laser output through an optical isolator to prevent back-reflections which can destabilize the laser.
 - Use a beam splitter to divide the laser beam into a strong pump beam and a weak probe beam. The intensity ratio is typically around 90:10.
- Saturated Absorption Spectroscopy:
 - Direct the strong pump beam and the weak probe beam to be counter-propagating through the rubidium vapor cell. The beams should be well-overlapped.


- The pump beam is modulated by an optical chopper at a specific frequency (e.g., a few kHz).
- The probe beam, after passing through the vapor cell, is directed onto a photodetector.
- Data Acquisition:
 - The output of the photodetector is fed into a lock-in amplifier, which is referenced to the chopper frequency.
 - The laser frequency is scanned across the ^{85}Rb D₂ transition by applying a voltage ramp from a function generator to the laser's piezoelectric transducer.
 - The output of the lock-in amplifier, which represents the Doppler-free absorption signal, is monitored on an oscilloscope.
- Data Analysis:
 - The resulting spectrum will show sharp "dips" (or peaks, depending on the detection scheme) corresponding to the hyperfine transitions, superimposed on the broader Doppler-broadened absorption profile.
 - By calibrating the frequency scan of the laser, the frequency differences between these hyperfine peaks can be accurately measured.

Visualizations

Experimental Workflow for Doppler-Free Saturated Absorption Spectroscopy

The following diagram illustrates the experimental setup for obtaining the spectroscopic data.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. users.df.uba.ar [users.df.uba.ar]
- 2. [2305.00265] Spectroscopy of the ^{85}Rb $4\text{D}_{3/2}$ state for hyperfine-structure determination [arxiv.org]
- 3. [2207.08582] Hyperfine Structure of $n\text{P}_{1/2}$ Rydberg States in ^{85}Rb [arxiv.org]
- 4. steck.us [steck.us]
- 5. sambader.net [sambader.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- To cite this document: BenchChem. ["cross-referencing Rubidium-85 spectroscopic data with published values"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076637#cross-referencing-rubidium-85-spectroscopic-data-with-published-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com